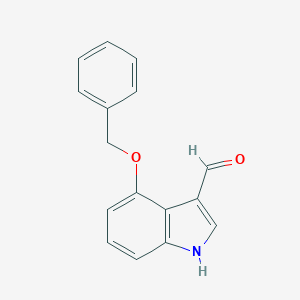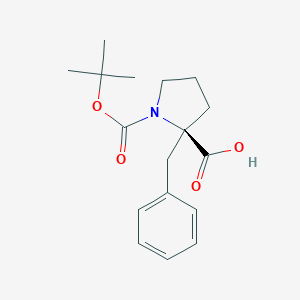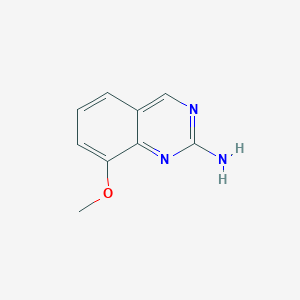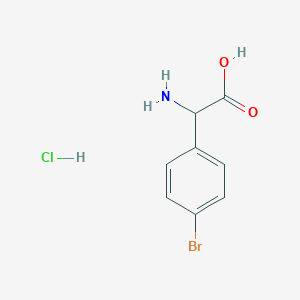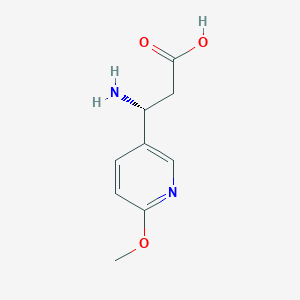
3-(Benzyloxy)-4-chloroanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-4-chloroaniline is an organic compound that features a benzyl ether group and a chloro substituent on an aniline ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-4-chloroaniline has diverse applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical processes, such as the suzuki–miyaura coupling reaction . This reaction can lead to the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been studied . . This suggests that the bioavailability of such compounds can be influenced by the route of administration.
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-chloroaniline typically involves the reduction of 4-benzyloxy-3-chloronitrobenzene. This reduction can be achieved using various methods:
Stannous Chloride Reduction: 4-benzyloxy-3-chloronitrobenzene is reduced using stannous chloride (SnCl2) to yield 3-(Benzyloxy)-4-chloroaniline with high purity and yield.
Catalytic Hydrogenation: This method employs catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) to hydrogenate 4-benzyloxy-3-chloronitrobenzene.
Iron Powder Reduction: Iron powder in acetic acid or ammonium chloride solution can also be used to reduce 4-benzyloxy-3-chloronitrobenzene.
Industrial Production Methods: For large-scale production, the stannous chloride reduction method is preferred due to its safety and efficiency. This method avoids the use of hazardous hydrogenation conditions and ensures the final product is free from tin residues .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzyloxy)-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as stannous chloride (SnCl2), iron powder, and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated, nitrated, or other substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the heterocyclic ring structure.
4-Benzyloxy-3-chloronitrobenzene: A precursor in the synthesis of 3-(Benzyloxy)-4-chloroaniline.
Uniqueness: 3-(Benzyloxy)-4-chloroaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-chloro-3-phenylmethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZZVVRBZUONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
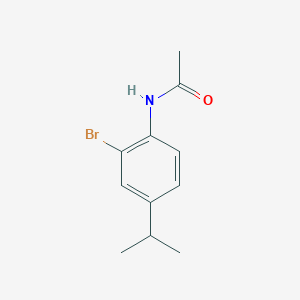
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)


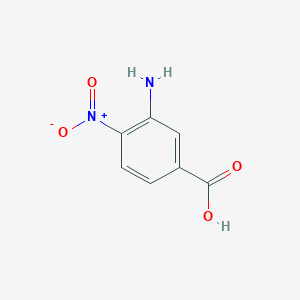
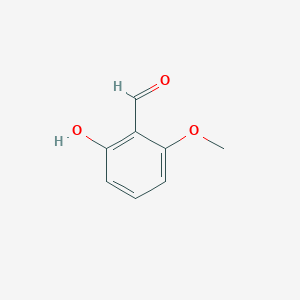
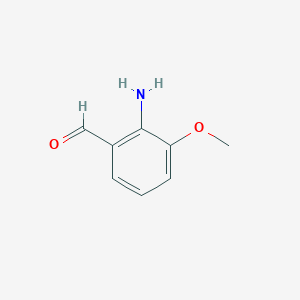
![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)

